molecular formula C25H18N4O4S B2797205 N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide CAS No. 1112025-93-0

N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide

Cat. No. B2797205
CAS RN: 1112025-93-0
M. Wt: 470.5
InChI Key: XDOCBKLVXSSEEB-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide, also known as AQ-RA 741, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Modulation of Histone Acetylation

The compound CI-994, a derivative in the same class as N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide, has been shown to modulate histone acetylation, indicating its role as a histone deacetylase (HDAC) inhibitor. This activity suggests potential applications in cancer therapy, where modulation of histone acetylation can influence gene expression and tumor progression. CI-994 induces hyperacetylation of histone H3 in colon carcinoma cells, pointing towards its antitumor cytostatic properties currently under clinical trial (Kraker et al., 2003).

Synthesis and Anti-Inflammatory Activity

Research into related compounds includes the synthesis of indolyl azetidinones, showcasing the chemical versatility of benzamide derivatives. These compounds have been evaluated for their anti-inflammatory activity, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Such research underscores the broad applicability of these compounds in developing new therapeutic agents with anti-inflammatory properties (Kalsi et al., 1990).

Discovery as Orally Active Histone Deacetylase Inhibitor

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is another molecule related to the compound , demonstrating the role of benzamide derivatives in the discovery of new histone deacetylase (HDAC) inhibitors. MGCD0103 is an orally bioavailable compound with significant antitumor activity, highlighting the therapeutic potential of such compounds in cancer treatment. This research emphasizes the importance of benzamide derivatives in the development of new drugs targeting epigenetic modulators (Zhou et al., 2008).

Anticancer Evaluation of Benzamide Derivatives

The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity further elucidate the role of such compounds in medicinal chemistry. These derivatives have shown promising anticancer activity against various cancer cell lines, providing a foundation for future drug development based on benzamide scaffolding (Ravinaik et al., 2021).

properties

IUPAC Name

7-benzyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c30-24-18-11-20-21(32-15-31-20)12-19(18)26-25(29(24)13-16-7-3-1-4-8-16)34-14-22-27-23(28-33-22)17-9-5-2-6-10-17/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOCBKLVXSSEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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